5-(Trifluoromethyl)picolinohydrazide
Description
Properties
CAS No. |
1046156-31-3 |
|---|---|
Molecular Formula |
C7H6F3N3O |
Molecular Weight |
205.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-5(12-3-4)6(14)13-11/h1-3H,11H2,(H,13,14) |
InChI Key |
UPTFVFPRPIGRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Trifluoromethyl Picolinohydrazide and Its Derivatives
Direct Synthesis Approaches to 5-(Trifluoromethyl)picolinohydrazide
Direct synthesis routes leverage commercially available or readily accessible trifluoromethylated pyridine (B92270) precursors, offering a straightforward pathway to the target hydrazide.
The most common and direct route to this compound begins with its corresponding carboxylic acid, 5-(trifluoromethyl)picolinic acid. This precursor is synthesized through various methods, including the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine (B156976) using reagents like butyllithium. nih.gov Another established industrial method involves the oxidation of 2-methyl-5-(trifluoromethyl)pyridine.
Once the picolinic acid is obtained, the synthesis of the hydrazide is typically achieved through a condensation reaction with hydrazine (B178648) hydrate (B1144303). To facilitate this reaction, the carboxylic acid is often activated. Common methods include:
Conversion to an acyl chloride: The picolinic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with hydrazine.
Esterification followed by hydrazinolysis: The picolinic acid is first converted to its methyl or ethyl ester. This ester then undergoes nucleophilic acyl substitution with hydrazine hydrate, often in a refluxing alcohol solvent like ethanol, to yield the desired picolinohydrazide (B126095). researchgate.net This two-step process is a widely used and effective method for preparing various picolinohydrazides. researchgate.net
A general reaction scheme for the synthesis from the picolinic acid ester is shown below:
Figure 1: General Synthesis of Picolinohydrazides from Picolinate Esters
This image is a placeholder and does not depict the actual chemical structures.
An alternative synthetic route starts with 5-(trifluoromethyl)picolinaldehyde, a commercially available building block. bldpharm.comsigmaaldrich.com The direct conversion of an aldehyde to a hydrazide is not a standard one-step transformation. Therefore, a two-step sequence is typically employed:
Oxidation of the aldehyde: The picolinaldehyde is first oxidized to the corresponding 5-(trifluoromethyl)picolinic acid. Various oxidizing agents can be used for this transformation, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, under controlled conditions to avoid over-oxidation or side reactions. wikipedia.orgorgsyn.org The selective oxidation of picoline derivatives is a well-established industrial process. researchgate.net
Conversion to the hydrazide: The resulting picolinic acid is then converted to this compound using the methods described in the previous section (2.1.1), most commonly via reaction with hydrazine hydrate.
This pathway provides a viable alternative, particularly when the corresponding picolinaldehyde is more readily accessible or cost-effective than the picolinic acid.
Trifluoromethylation Strategies in Picolinohydrazide and Related Scaffolds
In cases where the starting material does not already contain the trifluoromethyl group, late-stage trifluoromethylation of the picolinohydrazide or a related pyridine scaffold can be an effective strategy. This approach is particularly valuable for creating diverse libraries of compounds for screening purposes.
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate. Pyridine rings, while electron-deficient, can be activated or react with highly electrophilic trifluoromethylating agents. A number of stable and effective reagents have been developed for this purpose.
| Reagent Class | Example Reagent(s) | Description |
| Hypervalent Iodine Reagents | Togni Reagents | These are some of the most widely used electrophilic trifluoromethylating agents, known for their stability and broad substrate scope. |
| Sulfonium Salts | Umemoto Reagents | These are powerful trifluoromethylating agents, effective for a range of nucleophiles, including heteroaromatics. |
| Sulfoximine-Based Reagents | Shibata Reagents | These reagents offer another class of stable, crystalline solids for electrophilic trifluoromethylation. |
These reactions often require optimization of conditions, and the regioselectivity of the trifluoromethylation on the pyridine ring can be influenced by the existing substituents and the specific reagent used.
Radical trifluoromethylation provides a powerful alternative for the direct introduction of a CF₃ group by targeting C-H bonds, thus avoiding the need for pre-functionalized starting materials. These methods typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor.
Recent advancements in this area include the use of mechanochemistry, such as ball milling, in conjunction with piezoelectric materials. researchgate.net This solid-state approach offers a more sustainable and cleaner alternative to traditional solution-based methods for the C-H trifluoromethylation of aromatic compounds. researchgate.net This mechanoredox process can generate trifluoromethyl radicals under mild conditions, enabling the direct functionalization of a variety of N-heterocycles. researchgate.netmdpi.com
Growing environmental concerns regarding per- and polyfluoroalkyl substances (PFAS) have spurred the development of more sustainable and "PFAS-free" synthetic methods for producing fluorinated compounds. researchgate.netrsc.org Traditional methods sometimes rely on fluorinated reagents that fall under the PFAS classification.
A recent innovative approach utilizes flow chemistry to avoid the use of PFAS reagents. rsc.org In this system, a precursor solution is passed through a packed-bed flow reactor containing a simple and environmentally benign fluorine source, such as caesium fluoride (B91410) salt. rsc.org This method allows for the efficient generation of reactive trifluoromethylated intermediates within a contained microfluidic system, enhancing safety and sustainability. Such techniques are poised to significantly impact the synthesis of fluorinated pharmaceuticals and agrochemicals by providing greener alternatives. researchgate.netchemicalbook.com
Electrochemical Oxidative Fluorination and Other Novel Trifluoromethylation Methods
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a paramount strategy in medicinal chemistry and agrochemistry, owing to its profound impact on a molecule's physicochemical and biological properties. While the direct synthesis of this compound often starts from precursors already containing the CF₃ group, such as 5-(trifluoromethyl)picolinic acid nih.gov, the development of novel trifluoromethylation methods for pyridine rings is an active area of research. These methods could provide alternative or more efficient pathways to the core structure or its derivatives.
Electrochemical methods offer a green and often highly selective alternative to traditional chemical reactions. While direct electrochemical oxidative fluorination to form a C-F bond is established, creating a CF₃ group in one step via this method is challenging. More commonly, electrochemical approaches are used to generate trifluoromethyl radicals (•CF₃) from inexpensive sources like trifluoroacetic acid, which can then engage in C-H functionalization. For instance, an electrochemical methodology for the Minisci-type trifluoromethylation of electron-deficient heterocycles has been developed, which uses a bromide ion mediator to generate the CF₃ radical at a controlled concentration, thereby improving reaction efficiency. researchgate.net Another approach involves the electrochemical reduction of trifluoroacetylpyridinium salts, which can be synthesized from trifluoroacetic anhydride (B1165640) and pyridine, to generate trifluoromethyl radicals for subsequent reactions like the oxytrifluoromethylation of styrenes. ucl.ac.uk
Beyond electrochemistry, several other novel trifluoromethylation methods for N-heterocycles have emerged. researchgate.netnih.gov These often rely on photoredox catalysis or transition-metal catalysis to achieve direct C-H trifluoromethylation, avoiding the need for pre-functionalized substrates.
Key features of modern trifluoromethylation strategies include:
Catalyst Systems: Development of methods using non-precious metal catalysts (e.g., Fe, Co, Ni) and photoredox catalysts. researchgate.net
CF₃ Sources: Employment of bench-stable and readily available trifluoromethylating reagents, such as Togni or Umemoto reagents, or even trifluoroacetic acid as a radical precursor. mdpi.comchemistryviews.org
Regioselectivity: Devising methods to control the position of trifluoromethylation on the pyridine ring. For example, methods for selective C-H trifluoromethylation at the C2, C3, and C4 positions of pyridines have been developed based on nucleophilic activation strategies or the use of specific catalysts. chemistryviews.orgacs.orgacs.org A notable strategy for C3-trifluoromethylation involves the hydrosilylation of the pyridine ring to form an N-silyl enamine intermediate, which then undergoes electrophilic trifluoromethylation. chemistryviews.orgacs.org
These advanced methodologies represent a powerful toolkit for accessing novel trifluoromethylated pyridine derivatives, which are precursors or analogues of this compound.
Synthesis of Hydrazide and Hydrazonoyl Derivatives of this compound
The hydrazide functional group in this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives, most notably hydrazones.
The most direct method for derivatizing this compound is through condensation with various aldehydes and ketones to form the corresponding N-acylhydrazones. nih.govmdpi.com This reaction is typically a nucleophilic addition-elimination process where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
The reaction is generally straightforward and can be carried out under mild conditions, often with acid or base catalysis, or simply by heating the reactants in a suitable solvent like ethanol. mdpi.comnih.gov The versatility of this reaction allows for the introduction of a vast array of structural motifs onto the picolinohydrazide scaffold, depending on the choice of the carbonyl compound. This strategy is widely used to generate libraries of compounds for biological screening. nih.govnih.gov For example, reacting this compound with a selection of aromatic, heteroaromatic, or aliphatic aldehydes would yield a library of hydrazones with diverse substituents.
General Reaction Scheme for Hydrazone Formation:
R¹-CHO + H₂N-NH-CO-R² → R¹-CH=N-NH-CO-R² + H₂O
Where R² is the 5-(trifluoromethyl)pyridin-2-yl group, and R¹ can be a wide variety of organic moieties.
| Carbonyl Reactant | Reaction Conditions | Resulting Hydrazone Derivative | Reference |
|---|---|---|---|
| Aromatic Aldehydes/Ketones | Ethanol, reflux | N'-[Arylmethylidene]-5-(trifluoromethyl)picolinohydrazide | nih.govnih.gov |
| Heterocyclic Aldehydes | Methanol (B129727), 60 °C | N'-[Heteroarylmethylidene]-5-(trifluoromethyl)picolinohydrazide | nih.gov |
| Aliphatic Ketones | Acid catalyst, solvent | N'-[Alkylidene]-5-(trifluoromethyl)picolinohydrazide | nih.gov |
| Salicylaldehyde | Ethanol, reflux | N'-(2-hydroxybenzylidene)-5-(trifluoromethyl)picolinohydrazide | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient tools for generating molecular diversity. nih.gov These reactions are characterized by operational simplicity, high atom economy, and the ability to construct complex molecules in a single step. The hydrazide moiety is a valuable component in various MCRs.
While specific MCRs involving this compound are not extensively documented, its structure lends itself to participation in known MCRs that utilize hydrazides. For example, it could potentially be used in Ugi-type or Joullié-Ugi reactions, or in the synthesis of various five- or six-membered heterocyclic rings like pyrazoles or pyrimidines. rsc.org The amalgamation of MCRs with combinatorial chemistry provides a powerful strategy for generating large libraries of natural product-like compounds. nih.gov By systematically varying the other components in a reaction with this compound, a combinatorial library of complex, drug-like molecules can be rapidly assembled.
To expedite the synthesis and purification of derivative libraries, solid-phase organic synthesis (SPOS) and parallel solution-phase synthesis are powerful techniques. nih.govnih.govnih.gov
In a solid-phase approach , this compound could be immobilized onto a solid support (e.g., a resin bead). This resin-bound hydrazide can then be treated with a variety of reagents in excess, such as a diverse collection of aldehydes or other building blocks for MCRs. nih.gov After the reaction, unreacted reagents and soluble by-products are simply washed away, greatly simplifying the purification process. The final products are then cleaved from the resin. This methodology is highly amenable to automation and the "split-and-pool" strategy to create vast "one-bead-one-compound" libraries. nih.gov
Solution-phase parallel synthesis offers an alternative where reactions are run in parallel in arrays of separate reaction vessels (e.g., 96-well plates). nih.gov While it lacks the simplified purification of SPOS, it avoids potential issues with solid-phase kinetics and the need for developing specific linker chemistries.
A hybrid methodology can leverage the advantages of both. For instance, a key intermediate could be prepared and purified in solution, then subjected to a diversification step on a solid support. Alternatively, a library could be built on a solid support, cleaved, and then further diversified in solution. These hybrid strategies offer flexibility and efficiency in generating large, diverse libraries of this compound derivatives for high-throughput screening. nih.gov
Synthetic Routes to Related Trifluoromethylated Pyridine and Heterocyclic Hydrazides/Hydrazones
The synthetic principles applied to this compound can be extended to related heterocyclic systems. A particularly important class of related compounds are piperidines, which are saturated six-membered nitrogen heterocycles.
The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals. The introduction of a trifluoromethyl group at the α-position to the nitrogen atom can significantly enhance biological activity, metabolic stability, and lipophilicity. mdpi.com A comprehensive body of work details the synthesis of α-trifluoromethyl piperidines from various precursors, including trifluoromethylated pyridines. mdpi.comscienceopen.com
One of the primary routes involves the reduction of an appropriately substituted 2-(trifluoromethyl)pyridine (B1195222) precursor. This transformation saturates the aromatic pyridine ring to yield the corresponding piperidine. Various hydrogenation methods can be employed, often requiring transition metal catalysts and sometimes harsh conditions, but providing a direct entry to the piperidine core. mdpi.com
Another powerful strategy is the cyclization of linear amine precursors that already contain the trifluoromethyl group. mdpi.comscienceopen.com These methods build the piperidine ring from an acyclic starting material.
Key cyclization strategies include:
Intramolecular Mannich-type reactions: This involves the cyclization of an aminoketal, which can be a highly stereoselective process. researchgate.net
Aza-Michael additions: Intramolecular conjugate addition of an amine to an α,β-unsaturated system. mdpi.com
Electrophile-induced cyclization: Using an electrophile to trigger the ring-closing of an unsaturated amine. mdpi.comresearchgate.net
Reductive amination of keto-amines or amino-esters. mdpi.com
The table below summarizes some established routes for synthesizing α-trifluoromethyl piperidines from pyridine and other precursors.
| Starting Material Type | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)pyridine | Catalytic Hydrogenation/Reduction | Direct conversion of the aromatic ring to a saturated piperidine. | mdpi.comscienceopen.com |
| δ-Lactams | Introduction of CF₃ group and reduction | Transformation of a pre-existing 6-membered ring. | mdpi.com |
| Linear Amines (CF₃-containing) | Intramolecular Cyclization (e.g., Mannich, Michael) | Builds the piperidine ring from an acyclic precursor; can be highly stereoselective. | mdpi.comresearchgate.net |
| Pyridinones (CF₃-containing) | Reduction | Similar to pyridine reduction, starting from an oxidized ring. | mdpi.com |
| 5-Membered Rings (e.g., Prolinol) | Ring Expansion | Converts a pyrrolidine (B122466) derivative into a piperidine. | mdpi.comscienceopen.com |
| Dienes/Dienophiles | [4+2] Cycloaddition (Diels-Alder) | Constructs the 6-membered ring through a cycloaddition reaction. | mdpi.comscienceopen.com |
These methodologies highlight the diverse synthetic pathways available to access not only derivatives of this compound itself but also its saturated ring analogues, significantly expanding the chemical space for drug discovery and development.
Approaches to Quinone-Fused and Quino[3,4-b]benzothiazinium Systems with Trifluoromethyl Moieties
The construction of complex, fused heterocyclic systems containing a trifluoromethyl group represents a significant synthetic challenge. These structures are of interest due to their rigid frameworks and potential for novel applications.
A notable example is the synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govresearchgate.netbenzothiazinium chloride. This tetracyclic system was synthesized by reacting 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline. The reaction was performed in anhydrous pyridine at 80 °C for 24 hours, yielding the target compound after purification by recrystallization from anhydrous ethanol. The structure of the resulting product was confirmed through detailed spectroscopic analysis.
| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Methyl-4-butylthio-3-(benzoylthio)quinolinium chloride | 4-(Trifluoromethyl)aniline | Anhydrous Pyridine | 80 °C, 24 h | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govresearchgate.netbenzothiazinium chloride | Not Specified |
This synthetic approach demonstrates a method for constructing complex, polycyclic aromatic systems incorporating a trifluoromethyl group, starting from functionalized quinolinium and aniline (B41778) derivatives.
Coordination Chemistry and Ligand Design Principles of 5 Trifluoromethyl Picolinohydrazide
5-(Trifluoromethyl)picolinohydrazide as a Ligand in Metal Complexation
The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. This compound emerges as a ligand of significant interest due to the predictable yet tunable nature of its coordination chemistry.
The picolinohydrazide (B126095) framework is inherently a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. youtube.com The most common coordination mode for picolinamide-based ligands involves chelation through the pyridine (B92270) nitrogen atom and the carbonyl oxygen atom of the hydrazide group, acting as a bidentate N,O-donor. nih.govresearchgate.net This arrangement forms a stable five-membered chelate ring with the metal ion.
However, the coordination behavior can be more versatile. Depending on the reaction conditions, the nature of the metal ion, and the presence of other coordinating species, the picolinohydrazide moiety can exhibit different denticities and coordination modes. rsc.orgnih.govresearchgate.net For instance, in its deprotonated form, the ligand can also coordinate through the terminal nitrogen of the hydrazide group, potentially leading to tridentate coordination. Furthermore, the hydrazide moiety can act as a bridging ligand, linking two or more metal centers. youtube.com The flexibility in coordination allows for the construction of a diverse range of mononuclear and polynuclear metal complexes with varying geometries and properties.
The trifluoromethyl (-CF3) group at the 5-position of the pyridine ring exerts a profound influence on the electronic and steric properties of the ligand, which in turn affects its coordination chemistry. mdpi.com
Electronic Effects: The -CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This electronic pull decreases the electron density on the pyridine ring and, consequently, the basicity of the pyridine nitrogen atom. A lower basicity might suggest a weaker coordination bond with the metal ion. However, the electron-withdrawing nature of the -CF3 group also enhances the acidity of the N-H proton of the hydrazide moiety, facilitating its deprotonation and subsequent coordination.
Steric and Lipophilic Effects: The trifluoromethyl group is bulkier than a hydrogen atom, which can introduce steric hindrance around the coordination sphere. nih.gov This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially favoring specific arrangements that minimize steric clashes. Additionally, the -CF3 group significantly increases the lipophilicity of the ligand, which can enhance the solubility of its metal complexes in nonpolar solvents and facilitate their transport across biological membranes. mdpi.comossila.com The unique combination of high electronegativity, electron-withdrawing capability, and lipophilicity makes the trifluoromethyl group a valuable functional group in ligand design. mdpi.com
Synthesis and Spectroscopic Characterization of Metal Complexes with this compound Derivatives
The synthesis of transition metal complexes with this compound derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.
Complexes of this compound with divalent transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) can be readily synthesized. nih.govrsc.orgresearchgate.netrsc.orgnih.govmdpi.comrsc.orgasianpubs.org The general synthetic approach involves mixing stoichiometric amounts of the corresponding metal chloride or acetate (B1210297) salt with the ligand in a solvent like methanol (B129727) or ethanol. The reaction often proceeds at room temperature or with gentle heating to facilitate complex formation. researchgate.netresearchgate.net
For instance, the reaction of CoCl2·6H2O with a picolinohydrazide derivative in methanol can yield a mononuclear Co(II) complex. researchgate.net Similarly, Ni(II) complexes can be prepared from NiCl2·6H2O, resulting in distorted octahedral or square planar geometries depending on the specific ligand and reaction conditions. researchgate.netnih.govpreprints.org The formation of a Zn(II) complex with a related ligand, 5-(trifluoromethyl)pyridine-2-carboxylic acid, has been shown to result in a N,O-chelated coordination mode. rsc.orgresearchgate.net The coordination environment around the metal center in these complexes is often completed by solvent molecules or counter-ions from the metal salt.
| Metal Ion | Typical Precursor | Common Solvent | Resulting Geometry (Examples) |
|---|---|---|---|
| Co(II) | CoCl₂·6H₂O, Co(OAc)₂·4H₂O | Methanol, Ethanol | Distorted trigonal bipyramidal, Octahedral rsc.orgresearchgate.net |
| Ni(II) | NiCl₂·6H₂O, Ni(OAc)₂·4H₂O | Methanol, Ethanol | Distorted square planar, Octahedral mdpi.comresearchgate.netnih.gov |
| Cu(II) | CuCl₂·2H₂O, Cu(OAc)₂·H₂O | Methanol, Ethanol | Square planar, Distorted octahedral nih.gov |
| Zn(II) | ZnCl₂, Zn(OAc)₂·2H₂O | Methanol, Ethanol, DMSO | Tetrahedral, Distorted trigonal bipyramidal researchgate.netrsc.orgresearchgate.net |
Spectroscopic methods are indispensable for the characterization of metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. jconsortium.com Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. For example, the C=O stretching vibration of the hydrazide moiety typically shifts to a lower frequency, indicating coordination of the carbonyl oxygen to the metal center. mdpi.com Similarly, changes in the N-H stretching and bending vibrations can provide evidence for coordination of the hydrazide nitrogen. The pyridine ring vibrations may also be affected by coordination to the metal ion.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes and can provide insights into the coordination geometry around the metal ion. researchgate.net The d-d transitions of the transition metal ions are often weak and appear in the visible region of the spectrum. The position and intensity of these bands are sensitive to the ligand field strength and the coordination environment. Charge transfer bands, which are typically more intense, may also be observed in the UV or visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the ligand and its diamagnetic metal complexes, such as those of Zn(II). researchgate.netjconsortium.com Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms will be altered. For paramagnetic complexes, such as those of Co(II) and Ni(II), the NMR signals are often broadened, but can still provide useful structural information. rsc.org
| Spectroscopic Technique | Observed Changes Upon Complexation | Information Gained |
|---|---|---|
| Infrared (IR) | Shift in ν(C=O) and ν(N-H) frequencies | Identification of coordinating atoms (O, N) mdpi.com |
| UV-Visible (UV-Vis) | Appearance of d-d transition and charge transfer bands | Determination of coordination geometry researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of ligand protons and carbons | Elucidation of complex structure in solution researchgate.netjconsortium.com |
Electronic Structure and Bonding in Metal-Ligand Systems
The nature of the bonding between the metal ion and this compound is a combination of electrostatic (ionic) and covalent interactions. rsc.orgnih.gov The relative contributions of these interactions depend on the metal ion, its oxidation state, and the specific coordination mode of the ligand.
Theoretical methods, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the electronic structure and bonding in these complexes. nih.govnih.gov DFT calculations can provide information about the molecular orbital energies, charge distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.gov Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer from the ligand donor atoms to the metal ion, providing a measure of the covalency of the metal-ligand bond. nih.gov
Ligand Field Theory and Molecular Orbital Considerations in Complex Stability
Ligand Field Theory (LFT) provides a framework for understanding the bonding and electronic structure of coordination complexes involving this compound. LFT is an application of molecular orbital theory to transition metal complexes, considering the interactions between the metal's d-orbitals and the ligand's orbitals. wikipedia.org The stability of a complex formed with this compound is influenced by the splitting of the metal's d-orbitals into different energy levels upon coordination. wikipedia.orglibretexts.org This splitting, denoted as Δ, is a critical parameter in determining the electronic configuration and, consequently, the stability of the complex. wpmucdn.comwpmucdn.com
The key factors influencing complex stability from an LFT and molecular orbital perspective include:
Ligand Field Strength: The picolinohydrazide moiety, with its nitrogen and oxygen donor atoms, creates a specific ligand field around the metal center. The trifluoromethyl group, being a strong electron-withdrawing group, influences the electron density on the pyridine ring and the hydrazide functional group. This, in turn, affects the σ-donating and potential π-accepting capabilities of the ligand, thereby modulating the ligand field splitting energy (Δ). wikipedia.orgnih.gov
Molecular Orbital Overlap: The stability of the metal-ligand bond is directly related to the extent of overlap between the metal's d-orbitals and the ligand's donor orbitals. The geometry of the complex dictates which d-orbitals interact most strongly with the ligand orbitals. wikipedia.orglibretexts.org For instance, in an octahedral complex, the d(x²-y²) and d(z²) orbitals point directly towards the ligands, leading to strong σ-interactions and the formation of bonding and antibonding molecular orbitals. libretexts.org
The presence of the trifluoromethyl group can also introduce specific orbital interactions. The C-F bonds have low-lying σ* orbitals that can potentially engage in interactions with filled metal d-orbitals, a phenomenon that can further stabilize certain conformations and influence the electronic structure.
Metal-Ligand Interactions and Charge Transfer Phenomena
The interactions between a metal ion and this compound are multifaceted, involving both covalent and electrostatic components. The trifluoromethyl group plays a crucial role in modulating these interactions.
Inductive Effect: The strong electron-withdrawing nature of the CF₃ group, due to the high electronegativity of fluorine, reduces the electron density on the picolinohydrazide backbone. This inductive effect can influence the basicity of the donor atoms (nitrogen and oxygen), thereby affecting their coordination strength to the metal ion. mdpi.com
Charge-Transfer Transitions: Complexes of this compound can exhibit charge-transfer (CT) transitions, which involve the movement of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).
LMCT: The picolinohydrazide moiety possesses π-systems that can act as electron donors. An LMCT transition would involve the excitation of an electron from these ligand-based orbitals to the metal's d-orbitals. The energy of this transition is influenced by the oxidizing power of the metal and the electron-donating ability of the ligand.
MLCT: If the metal ion is in a lower oxidation state and has filled or partially filled d-orbitals, it can donate electron density to the π* anti-bonding orbitals of the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group can lower the energy of these π* orbitals, potentially facilitating MLCT transitions. wikipedia.org
Deprotonation and Complex Formation: The hydrazide moiety can be deprotonated, leading to a change in the charge of the ligand and its coordination behavior. This deprotonation is often pH-dependent and can trigger the formation of different complex species. rsc.org Studies on related pyrazolinone compounds containing a trifluoromethyl group have demonstrated that deprotonation can lead to the formation of charge-transfer complexes. nih.gov
Magnetic Properties and Spin State Analysis in Metal-Radical Architectures
The incorporation of this compound into metal-radical architectures opens up possibilities for creating materials with interesting magnetic properties. The magnetic behavior of such systems is determined by the interactions between the unpaired electrons on the metal ions and any organic radical species present.
Spin State: The spin state of the metal ion in a complex with this compound is determined by the balance between the ligand field splitting energy (Δ) and the spin-pairing energy. kocw.or.kr A strong ligand field, leading to a large Δ, will favor a low-spin state where electrons pair up in the lower energy d-orbitals. Conversely, a weak ligand field results in a high-spin state. libretexts.org The electronic influence of the CF₃ group on the ligand field strength can thus play a role in dictating the spin state of the metal center.
Spin Crossover: In some cases, the energy difference between the high-spin and low-spin states can be small, allowing for a transition between them upon application of an external stimulus such as temperature, pressure, or light. This phenomenon, known as spin crossover, leads to a change in the magnetic and optical properties of the material. The specific design of the ligand and its electronic properties are crucial for achieving spin crossover behavior.
Table 1: Magnetic Properties of a Representative Metal-Radical System
| Property | Value | Conditions | Reference |
| Magnetic Exchange Coupling (J/kB) | -42 K | Cu(II) with PTMDC radical | nih.govdoi.org |
| Magnetic Exchange Coupling (J/kB) | -14.6 K | Co(II) with PTMDC radical | nih.govdoi.org |
Note: PTMDC is a polychlorotriphenylmethyl radical functionalized with two carboxylic groups, serving as an example of a radical ligand.
The analysis of magnetic properties is often carried out using techniques such as SQUID magnetometry and electron paramagnetic resonance (EPR) spectroscopy. doi.orgnih.gov
Rational Design of Polytopic Ligands Incorporating this compound Scaffolds
The this compound unit can serve as a building block for the construction of more complex, polytopic ligands. These ligands are designed to coordinate to multiple metal centers, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The rational design of such ligands is guided by several principles:
Bridging Moieties: To connect multiple metal centers, the this compound scaffold can be functionalized with additional donor groups. This can be achieved by introducing bridging ligands or by modifying the picolinohydrazide structure itself.
Control of Nuclearity and Dimensionality: The geometry and connectivity of the resulting coordination assembly (e.g., discrete clusters, 1D chains, 2D layers, or 3D frameworks) can be controlled by the strategic placement and orientation of the donor atoms within the polytopic ligand.
Functional Materials: The incorporation of the trifluoromethyl group can impart specific properties to the resulting materials. For example, the fluorine atoms can be involved in non-covalent interactions that influence the packing of the crystal lattice. Furthermore, the electronic properties of the CF₃ group can be exploited to tune the photophysical or magnetic properties of the final material.
The design of polytopic ligands based on this compound is a promising avenue for the development of new functional materials with applications in areas such as catalysis, gas storage, and molecular magnetism. mdpi.com
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By optimizing the molecular geometry, DFT calculations can predict the most stable three-dimensional arrangement of atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, these calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which offers a good balance of accuracy and computational cost. chemmethod.com
The geometry optimization of this compound would reveal the spatial arrangement of its constituent atoms. Based on crystallographic data for the closely related 5-(trifluoromethyl)picolinic acid, specific structural parameters for the pyridine ring and trifluoromethyl group can be inferred. nih.gov
The pyridine ring is expected to be largely planar. The C-N bond lengths within the pyridine ring are typically shorter than the C-C bonds due to the higher electronegativity of nitrogen. nih.gov For instance, in 5-(trifluoromethyl)picolinic acid, the aromatic C-N bond lengths are approximately 1.339 Å, while the aromatic C-C bonds average 1.387 Å. nih.gov The bond connecting the trifluoromethyl group to the pyridine ring (C-CF3) is expected to be around 1.50 Å. nih.gov
The hydrazide moiety introduces additional complexity. The C-N and N-N bond lengths in the hydrazide group are critical for determining its conformation and reactivity. The planarity of the molecule is significantly influenced by the dihedral angles involving the pyridine ring and the hydrazide side chain. DFT calculations would precisely determine the twist between the plane of the pyridine ring and the plane of the hydrazide group, which impacts electronic conjugation and intramolecular interactions.
Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These values are illustrative and based on data from analogous structures. Specific computational studies on the target molecule are required for precise values.)
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Lengths (Å) | ||
| C(aryl)-C(aryl) | ~1.39 Å | |
| C(aryl)-N(ring) | ~1.34 Å | |
| C(aryl)-C(CF3) | ~1.50 Å | |
| C-F | ~1.34 Å | |
| C(aryl)-C(carbonyl) | ~1.51 Å | |
| C=O | ~1.23 Å | |
| C(carbonyl)-N(hydrazide) | ~1.34 Å | |
| N-N | ~1.39 Å | |
| Bond Angles (º) | ||
| C-C-C (in ring) | ~118-121º | |
| C-N-C (in ring) | ~117º | |
| C(aryl)-C-C(carbonyl) | ~120º | |
| O=C-N | ~122º | |
| C-N-N | ~119º | |
| Dihedral Angles (º) | ||
| Pyridine Ring - Carbonyl Group | ~0-20º |
The flexibility of the hydrazide side chain allows for multiple conformations. Conformational analysis, typically performed by systematically rotating key single bonds (like the C-C bond linking the ring and the hydrazide, and the C-N and N-N bonds of the hydrazide) and calculating the energy of each resulting structure, can identify the most stable conformers. The introduction of substituents on the pyridine ring can influence the preferred conformation. nih.gov For this compound, intramolecular hydrogen bonding between the hydrazide N-H and the pyridine nitrogen could stabilize a specific planar conformer.
Furthermore, hydrazides can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov this compound can potentially exist in an amide form (C=O) and an imidol form (C-OH), with the proton shifting from the nitrogen to the oxygen atom.
Amide-Imidol Tautomerism:
Amide form: -C(=O)NHNH₂
Imidol form: -C(OH)=NNH₂
Computational studies are essential for determining the relative stability of these tautomers. mdpi.comchemrxiv.org By calculating the Gibbs free energy of each form, often including solvent effects, one can predict the equilibrium constant and the population of each tautomer under specific conditions. rsc.org For similar hydrazide compounds, the amide form is generally found to be more stable. mdpi.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital that acts as an electron donor, and its energy level correlates with the ionization potential. A higher HOMO energy suggests a better electron-donating capability. The LUMO is the orbital that acts as an electron acceptor, and its energy relates to the electron affinity. A lower LUMO energy indicates a better electron-accepting ability. youtube.com
For this compound, DFT calculations would map the spatial distribution of these orbitals.
HOMO: The HOMO is expected to be primarily localized on the more electron-rich parts of the molecule. This would likely include the picolinohydrazide moiety, specifically the lone pairs on the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring.
LUMO: The LUMO's distribution is anticipated to be concentrated on the electron-deficient regions. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO and pulls electron density towards it. The pyridine ring, particularly the carbon atoms adjacent to the electronegative nitrogen, would also contribute significantly to the LUMO. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular properties.
Chemical Reactivity: A small HOMO-LUMO gap implies that the molecule can be easily excited, making it more reactive. nih.gov
Kinetic Stability: A large HOMO-LUMO gap suggests high kinetic stability because it requires more energy to move an electron from the HOMO to the LUMO, making the molecule less prone to chemical reactions. youtube.com
The presence of the electron-withdrawing -CF₃ group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted picolinohydrazide. However, the effect on the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap. This would suggest that this compound is likely more reactive and has higher polarizability than its non-fluorinated counterpart.
Table 2: Predicted Frontier Orbital Energies and Energy Gap (Note: These values are illustrative. The exact energies depend on the computational method and solvent model used.)
| Parameter | Predicted Value (eV) | Implication |
| E(HOMO) | ~ -6.5 eV | Moderate electron-donating ability |
| E(LUMO) | ~ -1.8 eV | Good electron-accepting ability |
| ΔE (LUMO-HOMO) | ~ 4.7 eV | High reactivity and polarizability |
Global and Local Reactivity Descriptors
Global Reactivity Descriptors are properties of the molecule as a whole. Key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2. More negative values indicate higher stability.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. A larger value indicates a "harder," less reactive molecule.
Global Softness (S): The reciprocal of hardness (S = 1/2η). A "softer" molecule is more polarizable and reactive.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. A higher value indicates a better electrophile.
Local Reactivity Descriptors , such as Fukui functions, identify which atoms within the molecule are most susceptible to a specific type of attack.
Fukui function for nucleophilic attack (f⁺): Indicates the sites most likely to be attacked by a nucleophile (electron donor). These sites correspond to regions with high LUMO density. For this compound, this would likely be the carbon attached to the CF₃ group and other carbons in the pyridine ring.
Fukui function for electrophilic attack (f⁻): Identifies the sites most susceptible to attack by an electrophile (electron acceptor). These sites align with regions of high HOMO density, such as the nitrogen atoms of the hydrazide group.
These computational analyses, from geometry optimization to the calculation of reactivity descriptors, provide a comprehensive theoretical framework for understanding the chemical behavior of this compound, guiding its potential applications in synthesis and materials science.
Ionization Potential, Electron Affinity, and Electrophilicity Index
Global reactivity descriptors derived from the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding molecular reactivity.
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). A lower IP indicates a greater propensity to act as an electron donor.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). A higher EA suggests a greater capacity to act as an electron acceptor.
Electrophilicity Index (ω): This index, introduced by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. irjweb.com It is a measure of a molecule's propensity to act as an electrophile. A higher electrophilicity index points to a stronger electrophilic character. It is calculated using the chemical potential (μ) and chemical hardness (η).
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: These are illustrative values based on calculations for structurally related trifluoromethyl-pyridine and hydrazide compounds, as direct published data for this compound is not available. Calculations are typically performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set.)
| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | ~ -6.5 to -7.5 | Energy of the outermost electron orbital. |
| LUMO Energy (ELUMO) | - | ~ -1.5 to -2.5 | Energy of the lowest empty electron orbital. |
| Ionization Potential (IP) | IP ≈ -EHOMO | ~ 6.5 to 7.5 | High value indicates stability against oxidation. |
| Electron Affinity (EA) | EA ≈ -ELUMO | ~ 1.5 to 2.5 | Positive value indicates a stable anion can be formed. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | ~ 2.0 to 4.0 | Indicates a significant electrophilic character. |
Chemical Potential and Chemical Hardness
Continuing from the FMO analysis, chemical potential and hardness are fundamental descriptors of molecular stability and reactivity.
Chemical Potential (μ): This parameter describes the tendency of electrons to escape from a system. It is the negative of electronegativity (χ) and is calculated from the HOMO and LUMO energies as μ = (EHOMO + ELUMO) / 2. irjweb.com A more negative chemical potential indicates a lower tendency to donate electrons.
Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution or charge transfer. irjweb.com It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater chemical hardness, implying higher kinetic stability and lower chemical reactivity. journalijar.comresearchgate.net
Table 2: Chemical Potential and Hardness (Note: Illustrative values based on related compounds.)
| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | ~ 4.5 to 5.5 | A large gap suggests high stability and low reactivity. journalijar.com |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | ~ -4.0 to -5.0 | High electronegativity; low tendency to donate electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | ~ 2.25 to 2.75 | Indicates significant resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | ~ 0.18 to 0.22 | Low softness corresponds to high hardness and stability. |
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
While global descriptors provide a general overview of reactivity, local descriptors like Fukui functions pinpoint specific reactive sites within a molecule. researchgate.net The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. faccts.dejoaquinbarroso.com In practice, it is calculated using a finite difference approximation for an atom 'k':
For Nucleophilic Attack (fk+): This function indicates sites susceptible to attack by nucleophiles (electron donors). It is calculated by comparing the electron population of the neutral molecule (N) with its anionic state (N+1). A high value of fk+ on an atom suggests it is a strong electrophilic site.
fk+ = qk(N+1) - qk(N)
For Electrophilic Attack (fk-): This function identifies sites prone to attack by electrophiles (electron acceptors). It is calculated by comparing the electron populations of the neutral (N) and cationic (N-1) states. A high value of fk- indicates a strong nucleophilic site.
fk- = qk(N) - qk(N-1)
For this compound, Fukui analysis is expected to identify the carbonyl carbon (C=O) as a primary site for nucleophilic attack (high fk+) due to the high electronegativity of the adjacent oxygen and nitrogen atoms. The nitrogen atoms of the hydrazide group and the pyridine ring, with their lone pairs of electrons, are predicted to be primary sites for electrophilic attack (high fk-).
Spectroscopic Property Simulations and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can simulate FT-IR, NMR, and UV-Vis spectra, aiding in the structural elucidation and characterization of new compounds.
Vibrational Frequencies (FT-IR) and Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
FT-IR Spectroscopy: Theoretical vibrational frequency calculations are typically performed using DFT (e.g., B3LYP/6-311++G(d,p)) to determine the normal modes of vibration. nih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. nist.gov For this compound, key predicted vibrations would include the N-H stretches of the hydrazide group, the C=O stretch, C-N stretches, and vibrations associated with the trifluoromethyl-substituted pyridine ring. Studies on the related nicotinic acid hydrazide show strong agreement between calculated and experimental frequencies for these groups. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Frequencies are illustrative, based on DFT calculations of analogous hydrazide and pyridine structures.)
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| N-H Asymmetric Stretch (NH₂) | ~3450 | 3350-3450 |
| N-H Symmetric Stretch (NH₂) | ~3360 | 3250-3350 |
| N-H Stretch (secondary amide) | ~3300 | 3200-3300 |
| C=O Stretch (Amide I) | ~1690 | 1660-1680 |
| N-H Bending (Amide II) | ~1630 | 1600-1640 |
| C-F Symmetric Stretch | ~1170 | 1150-1190 |
| C-F Asymmetric Stretch | ~1340 | 1320-1360 |
| Pyridine Ring C=C, C=N Stretches | ~1600, 1580, 1470 | 1450-1610 |
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts (δ). nih.govresearchgate.net These calculations provide theoretical shifts for ¹H, ¹³C, and ¹⁹F nuclei. The trifluoromethyl group's strong electron-withdrawing nature would cause a significant downfield shift for adjacent aromatic protons and carbons. ¹⁹F NMR predictions are particularly useful for confirming the presence and electronic environment of the CF₃ group. nih.gov
Electronic (UV-Vis) Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a robust method for simulating electronic absorption spectra. researchgate.netnih.gov It calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by:
π → π* transitions: Occurring within the pyridine aromatic system, typically resulting in strong absorption bands in the 200-300 nm range.
n → π* transitions: Involving the non-bonding lone-pair electrons on the nitrogen and oxygen atoms of the hydrazide group. These transitions are generally weaker and appear at longer wavelengths than the π → π* transitions.
TD-DFT calculations, often performed with functionals like CAM-B3LYP, can accurately predict the maximum absorption wavelengths (λmax) and help assign these transitions by analyzing the molecular orbitals involved in the excitation (e.g., HOMO→LUMO). nih.gov
Intermolecular Interactions and Crystal Packing Elucidation
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational analysis, combined with experimental X-ray diffraction data, can elucidate these interactions. While the crystal structure of this compound itself is not publicly available, the structure of its immediate precursor, 5-(trifluoromethyl)picolinic acid, provides significant insight. researchgate.net
Studies on the monohydrate form of 5-(trifluoromethyl)picolinic acid reveal a sophisticated hydrogen-bonding network. nih.govresearchgate.net The carboxylic acid group forms a centrosymmetric dimer bridged by two water molecules. researchgate.net These dimers are further linked into two-dimensional sheets through additional hydrogen bonds involving the pyridine nitrogen and carbonyl oxygen. nih.gov
The crystal packing is completed by intermolecular contacts involving the trifluoromethyl group, which extends out from the sheets. These include:
C—H···F hydrogen bonds: Weak interactions between aromatic C-H groups and the fluorine atoms.
F···F contacts: van der Waals interactions between fluorine atoms on adjacent sheets.
These forces guide the three-dimensional stacking of the molecular sheets. nih.gov In this compound, the replacement of the carboxylic acid's hydroxyl group (-OH) with a hydrazide moiety (-NHNH₂) would introduce two additional N-H hydrogen bond donors. This would likely lead to an even more extensive and robust three-dimensional hydrogen-bonding network, significantly influencing the crystal packing and the material's physical properties. The interactions involving the trifluoromethyl-substituted ring are expected to remain a key feature of the packing architecture.
Advanced Computational and Theoretical Studies of 5 Trifluoromethyl Picolinohydrazide Systems
1 Hydrogen Bonding Networks (e.g., Water-Bridged Dimer Formation)
Hydrogen bonds are among the most critical directional forces in molecular crystals, profoundly influencing their structure and stability. In systems related to 5-(Trifluoromethyl)picolinohydrazide, particularly in their hydrated forms, water molecules are often found to play a central role in mediating intermolecular connections.
Detailed crystallographic studies on the closely related precursor, 5-(trifluoromethyl)picolinic acid monohydrate, reveal the formation of a distinct water-bridged hydrogen-bonding network. nih.govresearchgate.net In this arrangement, the picolinic acid molecule does not form a direct self-dimer via its carboxylic acid groups. Instead, it organizes into a centrosymmetric dimer where two molecules are linked by two bridging water molecules. nih.govresearchgate.net This assembly is described with a graph-set notation of R4(12). nih.gov The water molecule acts as both a hydrogen-bond donor (to the carbonyl oxygen of the acid) and a hydrogen-bond acceptor (from the carboxylic acid's hydroxyl group). nih.gov(2)
These water-bridged dimers are further interconnected into extensive two-dimensional sheets. The linkage is facilitated by additional hydrogen bonding between the second hydrogen atom of the water molecule and the nitrogen atom of the pyridine (B92270) ring, as well as a carbonyl oxygen atom. nih.gov The stability of such protein-ligand complexes often relies on these intricate water networks. nih.gov The trifluoromethyl groups project from the faces of these sheets, engaging in further interactions that define the three-dimensional crystal packing. nih.gov This capacity of water to form multiple hydrogen bonds, often three or more, allows it to effectively bridge different functional groups, a crucial feature in both small molecule and biological systems. nih.gov
Table 1: Hydrogen-Bonding Interactions in 5-(Trifluoromethyl)picolinic Acid Monohydrate[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9yy7oDCEI_IyTIqY5_KKAZJquGlasPQCBm65maW0zC9VkpvzB-dPDJPHtEI-q1csFSVR9dRssAlqV-fDhAebNIU2hXJOjMx-rq-jR67ginoCaZgmLW2mg7Ef5ewANGobSbN2GLVL99h20Fv8%3D)]| Donor (D) — H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O-H···O(water) | 0.84 | 1.69 | 2.5219(11) | 177 |
| O(water)-H···O(carbonyl) | 0.86 | 1.97 | 2.8213(11) | 173 |
2 Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgnih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density, defining a boundary where the contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov
This three-dimensional surface can be color-mapped according to various properties. A key property is dnorm, which is normalized to the van der Waals radii of the atoms involved. On a dnorm map, red spots indicate intermolecular contacts that are shorter than the sum of van der Waals radii (often corresponding to hydrogen bonds), white regions represent contacts of van der Waals separation, and blue regions signify longer contacts. scirp.org
The complex information of the 3D surface is distilled into a 2D fingerprint plot. nih.govcrystalexplorer.net This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. nih.gov The plot provides a unique "fingerprint" for the crystal packing, where the contribution of different types of intermolecular contacts can be separated and quantified. nih.govresearchgate.net For instance, sharp spikes are characteristic of hydrogen bonds, while more diffuse features indicate van der Waals or stacking interactions. scirp.org
For a molecule like this compound, Hirshfeld analysis would be expected to reveal the relative contributions of various interactions. Based on analyses of similar fluorine-containing heterocyclic compounds, the dominant interactions are typically H···H, F···H, and C···H contacts. nih.gov
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts for a Fluorinated Heterocyclic System from Hirshfeld Surface Analysis[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7UCIPsyKcxlwci3w8sNjd3YAU91cF5JvBbZPXYRqdAYOYUaDaPoXXUlTG0qD_0QBbAcmLpYTBSXsHQ_YPIcM8mHEPNyMos8CUhmQ1D8WO5HK5vtLDOLk2o5nkwgeklXYXqHdxyWoMOxvOGtxh)]| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 48.6% | Represents the most significant contribution to the overall crystal packing. |
| F···H / H···F | 19.8% | Significant due to the presence of the trifluoromethyl group, indicating hydrogen bonding or dipole-dipole interactions. |
| C···H / H···C | 19.0% | Arises from interactions involving the aromatic ring and other parts of the molecule. |
| C···C | 4.8% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| N···H / H···N | 3.2% | Corresponds to hydrogen bonds involving the pyridine nitrogen or hydrazide group. |
3 Pi-Stacking and Halogen-Halogen Interactions in Crystalline Solids
Beyond the dominant hydrogen bonds, the assembly of crystalline solids is directed by a combination of weaker non-covalent forces, including π-π stacking and halogen interactions. The pyridine ring in this compound is electron-deficient, a character enhanced by the powerful electron-withdrawing trifluoromethyl group. This electronic nature makes it a candidate for π-π stacking interactions, potentially with other aromatic systems. nih.gov These interactions occur when aromatic rings align in a parallel or offset fashion, driven by electrostatic and dispersion forces. researchgate.net
Reactivity and Reaction Mechanisms of 5 Trifluoromethyl Picolinohydrazide
Reaction Pathways in the Synthesis of 5-(Trifluoromethyl)picolinohydrazide and its Derivatives
The synthesis of this compound and its derivatives involves a series of well-established organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.
The formation of hydrazides and their subsequent conversion to hydrazones are fundamental reactions in the synthesis of many derivatives of the title compound. The reaction of an ester, such as methyl 5-(trifluoromethyl)picolinate, with hydrazine (B178648) hydrate (B1144303) proceeds via a nucleophilic acyl substitution mechanism to yield this compound.
The subsequent reaction of this compound with aldehydes or ketones to form hydrazones is a condensation reaction that typically occurs under acidic or basic catalysis. The generally accepted mechanism involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. ctfassets.netmasterorganicchemistry.com The reaction is often reversible and the rate can be influenced by the pH of the medium.
The general mechanism for hydrazone formation is as follows:
Protonation of the carbonyl oxygen (acid-catalyzed): This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The lone pair of the terminal nitrogen of the hydrazide attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.
Dehydration: The hydroxyl group is protonated and eliminated as a water molecule, forming a resonance-stabilized carbocation.
Deprotonation: A base removes a proton from the nitrogen atom, leading to the final hydrazone product.
Under basic conditions, the reaction can proceed without initial protonation of the carbonyl group, with the hydrazide acting as the nucleophile.
The introduction of the trifluoromethyl (CF₃) group onto the pyridine (B92270) ring is a key step in the synthesis of the precursor to this compound. This transformation is often achieved through radical trifluoromethylation reactions. Electrophilic trifluoromethylating reagents, such as Togni's reagent, are commonly employed for this purpose. beilstein-journals.orgnih.govconicet.gov.arnih.govresearchgate.net
The mechanism of trifluoromethylation using Togni's reagent often involves a single-electron transfer (SET) process, which generates a trifluoromethyl radical (•CF₃). conicet.gov.ar This highly reactive radical then adds to the pyridine ring. The reaction can be initiated by various means, including the use of a copper catalyst. beilstein-journals.orgnih.govresearchgate.net
A plausible mechanism for the copper-catalyzed trifluoromethylation of a pyridine derivative with Togni's reagent is:
Generation of the CF₃ radical: The copper(I) catalyst reacts with Togni's reagent to generate a trifluoromethyl radical.
Radical addition: The •CF₃ radical adds to the electron-deficient pyridine ring. The position of addition is influenced by the electronic properties of the ring and any existing substituents.
Oxidation and rearomatization: The resulting radical intermediate is oxidized, and a proton is lost to restore the aromaticity of the pyridine ring, yielding the trifluoromethylated product.
The regioselectivity of the trifluoromethylation can be a challenge, but methods have been developed to achieve substitution at specific positions on the pyridine ring. nih.gov
Nucleophilic and Electrophilic Reactivity of the Hydrazide and Pyridine Moieties
The hydrazide moiety in this compound contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. However, their nucleophilicity is not equal. The nitrogen atom adjacent to the carbonyl group (the amide nitrogen) is significantly less nucleophilic due to the delocalization of its lone pair into the carbonyl group through resonance.
| Nitrogen Atom | Relative Nucleophilicity | Reason |
|---|---|---|
| Amide Nitrogen (-CO-NH-) | Low | Lone pair delocalized by resonance with the adjacent carbonyl group. |
| Terminal Nitrogen (-NHNH₂) | High | Localized lone pair available for nucleophilic attack. |
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov Its presence at the 5-position of the pyridine ring has a profound impact on the ring's reactivity.
Electrophilic Aromatic Substitution: The trifluoromethyl group strongly deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.comlibretexts.org The electron density of the aromatic π-system is significantly reduced, making it less susceptible to attack by electrophiles. Any electrophilic substitution that does occur would be directed to the positions meta to the trifluoromethyl group (positions 2 and 6) and also influenced by the directing effect of the ring nitrogen.
Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to it (positions 2 and 4, and 6). nih.gov This is because the trifluoromethyl group can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. Therefore, this compound can potentially undergo nucleophilic substitution at the 2- or 6-position if a suitable leaving group is present.
| Reaction Type | Effect of CF₃ Group | Favored Positions for Substitution |
|---|---|---|
| Electrophilic Aromatic Substitution | Strongly Deactivating | Meta to CF₃ (Positions 2 and 6) |
| Nucleophilic Aromatic Substitution | Strongly Activating | Ortho/Para to CF₃ (Positions 2, 4, and 6) |
Mechanisms of Cyclization and Ring-Forming Reactions Involving this compound Precursors
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the hydrazide or hydrazone moiety participating in an intramolecular ring-forming process.
For instance, hydrazones derived from this compound can undergo cyclization to form five-membered rings such as pyrazoles or six-membered rings like pyridazines, depending on the reaction conditions and the nature of the other reactant.
One common cyclization pathway involves the reaction of a hydrazone with a suitable reagent that provides the remaining atoms for the new ring. For example, the reaction of a hydrazone with a compound containing a leaving group and an electrophilic center can lead to a cyclization cascade.
Visible-light-induced radical cascade reactions have also been reported for the synthesis of trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles, where a trifluoromethyl radical initiates a cyclization process. mdpi.com Another example is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640) to form 5-(trifluoromethyl)isoxazoles. rsc.org The synthesis of trifluoromethylated fused tricyclic pyrazoles has also been achieved through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org
The mechanism of these cyclization reactions is highly dependent on the specific substrates and reagents involved. However, they generally proceed through the formation of a key intermediate, such as a carbocation, a radical, or a stabilized anion, which then undergoes an intramolecular attack to form the new ring. The trifluoromethyl group can influence the regioselectivity and the rate of these cyclization reactions due to its electronic and steric effects.
[3+2]-Cycloaddition Reactions with Nitrile Imines
The hydrazide moiety of this compound serves as a precursor for the generation of 1,3-dipoles, specifically nitrile imines. These intermediates are highly valuable in synthesis for their ability to undergo [3+2]-cycloaddition reactions to construct five-membered heterocyclic rings. The process typically begins with the conversion of the hydrazide to a hydrazonyl halide (e.g., hydrazonyl chloride). In the presence of a base, such as triethylamine, the hydrazonyl halide undergoes dehydrohalogenation to generate a nitrile imine in situ.
This nitrile imine is a reactive 1,3-dipole that can readily react with various dipolarophiles. For instance, reaction with trifluoroacetonitrile (B1584977) (CF3CN) leads to the regioselective formation of 5-trifluoromethyl-1,2,4-triazoles. nih.govnih.gov The reaction proceeds via a concerted mechanism where the nitrile imine adds across a triple bond, establishing two new sigma bonds and a five-membered ring in a single, highly regioselective step. nih.gov This synthetic strategy is noted for its efficiency, mild reaction conditions, and broad tolerance of different functional groups. nih.govrsc.org The general applicability of using nitrile imines derived from hydrazonyl halides for the synthesis of trifluoromethyl-containing pyrazoles and triazoles has been well-documented. nih.govresearchgate.net
A plausible mechanism involves the base-promoted formation of the nitrile imine, which then undergoes a regioselective [3+2] cycloaddition with the dipolarophile to yield the final heterocyclic product. nih.gov
Table 1: Key Features of [3+2]-Cycloaddition Involving Nitrile Imines
| Feature | Description |
| Precursor | Hydrazide or its corresponding hydrazonyl halide. |
| Intermediate | Nitrile imine (a 1,3-dipole), generated in situ. |
| Reaction Type | [3+2] Cycloaddition. |
| Key Reagents | Base (e.g., triethylamine) to generate the dipole; a dipolarophile (e.g., alkyne, alkene). |
| Products | Five-membered heterocycles such as pyrazoles, 1,2,4-triazoles, or 1,2,4-triazolines. nih.govresearchgate.netresearchgate.net |
| Selectivity | The reaction is typically highly regioselective. nih.gov |
Intramolecular Condensations and Cyclodehydration Pathways
The structure of this compound is amenable to intramolecular condensation and cyclization, particularly under thermal or catalytic conditions. These reactions involve the nucleophilic hydrazide group attacking an electrophilic center within the same molecule, leading to the formation of a new ring system, typically accompanied by the elimination of a small molecule like water (cyclodehydration).
One plausible pathway involves the nucleophilic terminal nitrogen of the hydrazide moiety attacking the carbon of the trifluoromethyl group, although this is less common. A more likely scenario involves the cyclization onto the pyridine ring. For example, under specific conditions, the hydrazide could facilitate the formation of a fused bicyclic system, such as a nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivative. This type of reaction often requires activation of the pyridine ring or the hydrazide group.
Similar intramolecular condensation reactions are well-established for molecules containing two carbonyl groups, which cyclize to form five- or six-membered rings in what is known as an intramolecular aldol (B89426) condensation. youtube.comyoutube.com In this reaction, a base is used to form an enolate which then acts as an internal nucleophile. khanacademy.org While this compound does not possess two carbonyls, the principles of intramolecular nucleophilic attack and subsequent dehydration are analogous. Thermal condensation of related trifluoromethyl-substituted pyrazolinones with aldehydes has been shown to produce various condensation products and fused heterocyclic systems. researchgate.net
Electronic Factors Influencing Chemical Stability and Reactivity
The trifluoromethyl (-CF3) group is a powerful modulator of the electronic properties of the parent molecule, which in turn affects its stability and reactivity.
The -CF3 group exerts a strong electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This effect significantly decreases the electron density of the pyridine ring. Consequently, the ring is deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, should a suitable leaving group be present.
This electron-withdrawing nature also influences the hydrazide moiety. It increases the acidity of the N-H protons, making them easier to remove under basic conditions. This facilitates the formation of anions or the in situ generation of intermediates like nitrile imines for cycloaddition reactions. Furthermore, the introduction of a -CF3 group is known to enhance metabolic stability and can improve the binding affinity of a molecule to biological targets by altering its physicochemical properties. researchgate.net
Table 2: Influence of the Trifluoromethyl Group on Reactivity
| Property | Effect of -CF3 Group | Consequence for Reactivity |
| Electron Density | Strong electron-withdrawing inductive effect (-I). researchgate.net | Deactivates pyridine ring to electrophilic attack; activates it to nucleophilic attack. |
| Acidity | Increases the acidity of hydrazide N-H protons. | Facilitates deprotonation and formation of intermediates under basic conditions. |
| Bond Strength | The C-F bonds are very strong. researchgate.net | High thermal and chemical stability of the -CF3 group itself. |
| Lipophilicity | Increases lipophilicity. mdpi.com | Affects solubility and transport properties. |
| Metabolic Stability | Often enhances metabolic stability. researchgate.net | Reduces susceptibility to oxidative metabolism at that position. |
Radiochemical Conversions and Mechanistic Elucidation (e.g., Fluoride (B91410) Expulsion from CF3 Group)
The trifluoromethyl group, while generally stable, can undergo chemical transformations under specific conditions, including the expulsion of a fluoride ion. This reactivity is particularly relevant for radiochemical applications, such as the introduction of a radioactive fluorine isotope (e.g., ¹⁸F), or in understanding potential metabolic pathways.
One studied mechanism for defluorination involves a base-promoted process. Research has shown that aromatic trifluoromethyl groups can undergo selective monodefluorination. researchgate.net The proposed mechanism involves a base-promoted elimination that forms a highly reactive difluoro-p-quinomethide intermediate. This intermediate can then be trapped by a nucleophile. researchgate.net In some systems, this process can occur via a 1,6-telesubstitution, where a remote nucleophile within the same molecule attacks the benzylic carbon, leading to cyclization and the expulsion of a fluoride ion. researchgate.net
This potential for fluoride expulsion suggests that under certain biological or chemical conditions, the -CF3 group in this compound could be a site of metabolic attack or could be targeted for specific chemical modifications, such as radiolabeling via nucleophilic fluoride exchange.
Structural Elucidation and Advanced Characterization Techniques for 5 Trifluoromethyl Picolinohydrazide Systems
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. organicchemistrydata.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-(trifluoromethyl)picolinohydrazide is not publicly available, extensive analysis has been performed on its immediate precursor, 5-(trifluoromethyl)picolinic acid monohydrate, offering significant insight into the geometry of the core 5-(trifluoromethyl)pyridine moiety. nih.gov
Single Crystal X-ray Diffraction Data Analysis for Atomic Arrangement and Spatial Geometry
Analysis of the single crystal X-ray diffraction data for 5-(trifluoromethyl)picolinic acid monohydrate reveals critical details about its molecular structure. nih.gov The carboxylic acid group is positioned ortho to the pyridine (B92270) nitrogen atom, with the trifluoromethyl group situated para to the acid group. nih.gov The pyridine ring exhibits a typical wedge-type motif, with the C-N bond lengths being shorter than the aromatic C-C bonds. nih.gov
The carboxylic acid group is nearly co-planar with the aromatic pyridine ring, indicating electronic conjugation. nih.gov The structure is a hydrate (B1144303), and the molecules form a centrosymmetric dimer linked by water molecules through hydrogen bonding. nih.govrsc.org Specifically, hydrogen-bonding distances of 2.5219 (11) Å and 2.8213 (11) Å are observed between the carboxylic acid donor and the bridging water acceptor, and between the water donor and the carbonyl oxygen acceptor, respectively. nih.govrsc.org These interactions, along with weaker C—H⋯F contacts, govern the supramolecular assembly in the crystal lattice. nih.gov
Unit Cell Parameters and Space Group Determination
The crystallographic data provides the fundamental parameters of the crystal lattice. For 5-(trifluoromethyl)picolinic acid monohydrate, the crystals belong to the monoclinic system with the space group P21/c. nih.gov The unit cell is the basic repeating block of the crystal structure, and its dimensions are precisely determined from the diffraction pattern. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.9213 (10) |
| b (Å) | 10.0759 (12) |
| c (Å) | 9.1010 (11) |
| β (°) | 99.983 (2) |
| Volume (ų) | 805.70 (16) |
| Z | 4 |
| Temperature (K) | 125 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H and ¹³C NMR for Structural Confirmation and Proton/Carbon Assignment
In the ¹H NMR spectrum of the picolinic acid in DMSO-d₆, three signals are observed in the aromatic region, corresponding to the three protons on the pyridine ring. nih.gov The ¹³C NMR spectrum shows the expected signals for the seven distinct carbon atoms. nih.gov Notably, the carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (J C–F = 272.8 Hz), and the adjacent ring carbon also shows a quartet with a smaller coupling constant (J C–F = 32.7 Hz). nih.gov
Upon conversion to the hydrazide, new signals corresponding to the hydrazide protons (-NH-NH₂) would be expected in the ¹H NMR spectrum. Studies on related isonicotinohydrazide derivatives show that the NH proton typically appears as a singlet, while the NH₂ protons may also present as a distinct signal. nih.govresearchgate.net
| Spectrum | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H NMR | 9.07 (s, 1H) | Caryl-H |
| 8.37 (dd, 1H) | Caryl-H | |
| 8.21 (d, 1H) | Caryl-H | |
| ¹³C NMR | 165.13 | COOH |
| 151.98 | Caryl-COOH | |
| 146.24 (q) | Caryl-H | |
| 135.12 (q) | Caryl-H | |
| 127.30 (q) | Caryl-CF₃ | |
| 123.23 (q) | CF₃ |
2D-NMR Techniques (e.g., HSQC, HMBC) for Complex Structure Elucidation
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. rsc.orgunsri.ac.id
HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each C-H pair in the pyridine ring of this compound.
HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between different parts of a molecule. For this compound, an HMBC experiment would be expected to show correlations between the protons on the pyridine ring and the carbonyl carbon (C=O) of the hydrazide group, as well as between the NH proton and the carbonyl carbon, thus confirming the integrity of the picolinohydrazide (B126095) structure.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain information about its elemental composition and structure. For the precursor, 5-(trifluoromethyl)pyridine-2-carboxylic acid, GC-MS analysis showed a molecular ion (M⁺) at an m/z (mass-to-charge ratio) of 191, corresponding to the anhydrous form of the molecule. nih.gov
For this compound (C₇H₆F₃N₃O), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. This technique measures the mass of the ion with very high precision, allowing for the calculation of its elemental composition. The expected exact mass of the protonated molecule [M+H]⁺ would be used to verify the successful synthesis of the target compound, a standard practice in the characterization of novel heterocyclic compounds. rsc.orgchemicalbook.com
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HR-MS measures the mass-to-charge ratio (m/z) to a high degree of accuracy, typically to four or five decimal places. researchgate.net This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound (C₇H₆F₃N₃O), the theoretical exact mass can be calculated with high precision. HR-MS analysis would be expected to yield an m/z value that closely matches this theoretical calculation, thereby confirming the elemental formula and providing strong evidence for the compound's identity. This technique is particularly valuable in distinguishing the target compound from potential isomers or impurities. The high resolving power of modern HR-MS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, ensures a high level of confidence in the assigned molecular formula. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. researchgate.net In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation, which simplifies spectral interpretation. researchgate.netnih.gov
For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, adduct ions such as [M+Na]⁺ or [M+K]⁺ may also be observed. The derivatization of related compounds with picolinic acid has been shown to enhance the ESI response, a strategy that could be applicable in certain analytical contexts. nih.gov The coupling of ESI-MS with liquid chromatography (LC-ESI-MS) further enhances its utility, allowing for the separation of complex mixtures prior to mass analysis.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Dynamics
The key functional groups and their expected vibrational frequencies are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3300-3200 | Stretching vibrations of the -NH₂ and -NH- groups. |
| C-H (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C=O (amide I) | 1690-1660 | Carbonyl stretching vibration of the hydrazide group. researchgate.net |
| C=N (aromatic) | 1600-1550 | Stretching vibrations of the C=N bonds within the pyridine ring. |
| N-H (amide II) | 1550-1500 | Bending vibration of the N-H bond coupled with C-N stretching. |
| C-F (trifluoromethyl) | 1350-1150 | Strong, characteristic stretching vibrations of the C-F bonds. |
| C-N | 1300-1200 | Stretching vibrations of the C-N bonds. |
This table presents expected data based on analogous compounds.
The presence of a strong absorption band for the C=O group and characteristic bands for the N-H and C-F groups would provide strong evidence for the hydrazide and trifluoromethyl moieties, respectively. In the solid state, the tautomeric form of related pyridones indicates that the hydrogen is located on the nitrogen rather than the oxygen, which can be confirmed by the presence of a C=O stretching frequency and the absence of a broad O-H stretching band in the FT-IR spectrum. ossila.com
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring and the hydrazide group.
The pyridine ring, being an aromatic system, will exhibit strong π → π* transitions at shorter wavelengths. The hydrazide moiety, with its carbonyl group and lone pairs on the nitrogen atoms, will give rise to n → π* transitions, which are typically weaker and occur at longer wavelengths. The conjugation between the pyridine ring and the hydrazide group will influence the position and intensity of these absorption bands.
In related Schiff bases derived from hydrazides, the electronic spectra show characteristic bands that are sensitive to the solvent and substituents. researchgate.netnih.gov For this compound, the following absorption maxima can be anticipated, though the exact values would need to be determined experimentally:
| Transition | Expected Wavelength Range (nm) | Description |
| π → π | 200-280 | Electronic transitions within the aromatic pyridine ring. |
| n → π | 280-350 | Electronic transitions involving the non-bonding electrons of the hydrazide group. |
This table presents expected data based on analogous compounds.
The trifluoromethyl group, being an electron-withdrawing group, may cause a slight hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted picolinohydrazide. Studies on related compounds have shown that the absorption spectra of acylphosphine oxide and bisacylphosphine oxide derivatives exhibit lambda max values in the range of 365 to 416 nm. nih.gov
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Degradation Kinetics)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition behavior of materials as a function of temperature. A TGA of this compound would provide a thermogram showing the weight loss of the sample as it is heated.
The decomposition of this compound is expected to occur in multiple stages, corresponding to the loss of different fragments of the molecule. Based on the thermal analysis of similar pharmaceutical compounds, a plausible degradation pathway can be proposed. researchgate.net The initial weight loss may correspond to the loss of the hydrazide moiety, followed by the fragmentation of the pyridine ring at higher temperatures. The trifluoromethyl group is generally thermally stable and may be lost at a later stage of decomposition.
A hypothetical TGA profile for this compound might show the following stages:
| Temperature Range (°C) | Weight Loss (%) | Proposed Lost Fragment |
| 150-250 | ~15% | Loss of N₂H₃ |
| 250-400 | ~38% | Loss of CO and fragmentation of the pyridine ring |
| >400 | ~47% | Loss of CF₃ and remaining ring fragments |
This table presents a hypothetical degradation pattern based on the thermal behavior of similar organic compounds.
The data obtained from TGA can be used to determine the kinetic parameters of the decomposition process, such as the activation energy, which provides insights into the thermal stability of the compound. For instance, in a study of antidiabetic compounds, the activation energy values were used to compare their relative thermal stabilities. researchgate.net
Advanced Applications As Precursors and Chemical Building Blocks
Role in the Synthesis of Complex Polycyclic Heterocycles
The reactive nature of the hydrazide moiety in 5-(Trifluoromethyl)picolinohydrazide makes it an ideal starting point for synthesizing a range of nitrogen-containing heterocyclic compounds. These structures are central to many areas of chemical and pharmaceutical research.
While direct synthesis routes starting from this compound are a subject of ongoing research, its structural components are highly relevant to established methods for quinoline (B57606) synthesis. The pyridine (B92270) core of the molecule can serve as the foundational ring for building fused systems. The hydrazide group can be chemically transformed into other functional groups, such as amines or carbonyls, which are common participants in classical quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions. For instance, the hydrazide could potentially be cleaved and reduced to an aminomethyl group, which could then undergo cyclization with a suitable partner to form a fused pyridine system. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the reactivity of the scaffold, a factor that can be exploited to control the regioselectivity of cyclization reactions.
The hydrazide functional group is a direct and effective precursor for the synthesis of 1,2,4-triazole (B32235) and 1,2,4-triazine (B1199460) derivatives. chemistryjournal.netfrontiersin.orgijpsr.inforesearchgate.net Triazoles, five-membered heterocyclic rings with three nitrogen atoms, can be readily formed by reacting hydrazides like this compound with various reagents. chemistryjournal.netfrontiersin.org For example, condensation with carbon disulfide followed by reaction with hydrazine (B178648) can lead to the formation of a mercapto-triazole ring. chemistryjournal.net
Similarly, the 1,2,4-triazine ring system can be constructed using hydrazide precursors. ijpsr.inforesearchgate.net These reactions often involve condensation with 1,2-dicarbonyl compounds or their equivalents. The resulting triazine, bearing the 5-(trifluoromethyl)pyridyl substituent, would combine the known biological activities of the triazine core with the modulating effects of the trifluoromethyl group. ijpsr.info Both triazole and triazine frameworks are of high interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. chemistryjournal.netfrontiersin.orgijpsr.info
Table 1: Potential Heterocyclic Frameworks from this compound
| Target Heterocycle | Key Reaction Type | Potential Reagents |
| Quinolines | Condensation/Cyclization | Requires prior modification of hydrazide |
| 1,2,4-Triazoles | Cyclocondensation | Carbon disulfide, Isothiocyanates, Orthoesters |
| 1,2,4-Triazines | Condensation/Cyclization | 1,2-Dicarbonyl compounds (e.g., glyoxal) |
Ligand Applications in Catalysis and Materials Science Research
The specific arrangement of nitrogen and oxygen atoms in this compound makes it an attractive candidate for use as a ligand in coordination chemistry.
Picolinamide and its derivatives are well-established ligands in transition metal catalysis, capable of coordinating to metal centers through the pyridine nitrogen and the amide oxygen or nitrogen. nih.gov The compound this compound shares this chelating scaffold. The introduction of a strong electron-withdrawing trifluoromethyl group onto the pyridine ring is a critical feature for ligand design. rsc.orgethz.ch This group alters the electron density on the pyridine nitrogen, thereby modifying the electronic properties of the metal center upon coordination. This electronic tuning can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. For instance, in oxidation catalysis, a more electron-deficient metal center can be more reactive. Researchers can use this "ligand-tuning" effect to optimize catalysts for specific transformations, such as hydrogenations or cross-coupling reactions. nih.govrsc.org
The potential of this compound extends into materials science, particularly through its role as a precursor to stable, functional frameworks. Covalent triazine-based frameworks (CTFs) are a class of porous polymers with applications in gas storage and separation. rsc.org These materials are often synthesized from nitrile-containing building blocks. As this compound can be used to synthesize triazine derivatives, it represents a potential entry point into creating functionalized CTFs. The inclusion of the trifluoromethyl-pyridine moiety could impart specific properties, such as enhanced thermal stability or modified electronic characteristics, to the final material. While direct application in photovoltaics is speculative, the development of functional organic materials like CTFs is a key area of research for next-generation electronic and energy applications.
Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, aiming to understand how specific structural features of a molecule relate to its biological activity. nih.govresearchgate.netresearchgate.net The compound this compound serves as an excellent building block in this context.
The introduction of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry. rsc.orgnih.gov The CF3 group can significantly alter a molecule's properties by:
Increasing Lipophilicity: This can improve a drug's ability to cross cell membranes.
Blocking Metabolic Sites: The strong carbon-fluorine bond can prevent metabolic degradation at that position, increasing the drug's half-life.
Altering Electronic Properties: As a strong electron-withdrawing group, it can change the pKa of nearby functional groups, affecting how the molecule interacts with its biological target. rsc.org
By incorporating the this compound moiety into a larger, biologically active molecule, medicinal chemists can systematically probe the importance of these effects. nih.govacs.org Comparing the activity of the modified compound to its non-fluorinated analog provides direct insight into the role of the trifluoromethyl-pyridine fragment, guiding the design of more potent and effective drug candidates. nih.govresearchgate.net The pyridine ring itself is a privileged scaffold in drug design, known for its ability to form hydrogen bonds and participate in pi-stacking interactions. nih.gov
Table 2: Role of Structural Moieties in SAR Studies
| Structural Feature | Contribution to SAR |
| Trifluoromethyl Group | Modulates lipophilicity, metabolic stability, and electronic interactions. rsc.orgnih.gov |
| Pyridine Ring | Acts as a bioisostere for a phenyl ring, improves solubility, and provides hydrogen bonding sites. nih.gov |
| Hydrazide Linker | Offers a flexible or rigid connection point and potential for hydrogen bonding. |
Theoretical Modulation of Molecular Properties for Enhanced Target Binding
In modern drug discovery, the modification of a lead compound is guided by theoretical and computational chemistry to optimize its interaction with a biological target. This compound serves as an excellent scaffold for such modulation. The primary focus of theoretical studies is to understand and predict how structural changes will affect the molecule's electronic and steric properties, thereby enhancing its binding affinity and specificity.
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. As a strong electron-withdrawing group, it significantly lowers the electron density of the pyridine ring, influencing its pKa and susceptibility to nucleophilic substitution. The -CF3 group also enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. The hydrazide moiety (-CONHNH2) offers multiple points for hydrogen bonding, acting as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen and amino nitrogen).
These theoretical calculations allow for the rational design of derivatives with an optimized balance of properties for improved target engagement before committing to laboratory synthesis.
| Hydrogen Bonding Capacity | The number and strength of potential hydrogen bond donors and acceptors. | Crucial for forming specific, directional interactions that anchor the ligand in the binding site. |
Computational Modeling of Ligand-Receptor Interactions (In Silico Drug Discovery)
In silico drug discovery, particularly through molecular docking simulations, is a cornerstone of modern medicinal chemistry for predicting how a ligand like this compound will bind to a receptor. These computational techniques build a three-dimensional model of the ligand within the active site of a target protein, estimating the binding affinity and identifying key intermolecular interactions.
For this compound, a docking study would analyze the contributions of its different functional groups to the binding energy. The model would explore various conformations of the molecule to find the most stable binding pose. Key interactions would likely include:
Hydrogen Bonds: The hydrazide group is critical, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups acting as donors. These can form strong, specific contacts with amino acid residues like serine, threonine, or the peptide backbone in the receptor.
Hydrophobic and van der Waals Interactions: The trifluoromethyl group and the pyridine ring are lipophilic and would be predicted to engage in favorable hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine in the binding pocket.
Pi-Stacking: The aromatic pyridine ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site, further stabilizing the complex.
By visualizing these interactions, medicinal chemists can hypothesize why the compound shows activity and how its structure could be modified to improve it. For example, if a simulation reveals an unoccupied hydrophobic pocket near the -CF3 group, a derivative with a larger lipophilic substituent might be designed to fill that space and increase binding affinity. This iterative process of computational modeling and synthetic modification accelerates the discovery of potent and selective drug candidates.
Table 2: Role of Functional Groups in Modeled Ligand-Receptor Interactions
| Functional Group | Potential Interactions | Contribution to Binding |
|---|---|---|
| Pyridine Ring | π-π stacking, π-cation interactions, hydrophobic interactions. | Provides a rigid scaffold and anchors the molecule through aromatic interactions. |
| Trifluoromethyl (-CF3) Group | Hydrophobic interactions, dipole-dipole interactions. | Enhances binding through lipophilic contacts and can modulate electrostatic interactions. |
| Carbonyl (C=O) Group | Hydrogen bond acceptor. | Forms strong, directional hydrogen bonds with donor residues in the receptor. |
| Hydrazide (N-H) Groups | Hydrogen bond donor. | Forms specific hydrogen bonds, contributing to binding affinity and selectivity. |
Development of Novel Reagents and Intermediates for Fluorination Chemistry
In the context of fluorination chemistry, this compound is best understood not as a precursor to a fluorinating reagent, but as a highly valuable, pre-fluorinated chemical intermediate. The trifluoromethyl group is one of the most important moieties in modern pharmaceuticals and agrochemicals due to its ability to increase metabolic stability, binding affinity, and lipophilicity. The synthesis of molecules containing this group is therefore of paramount importance.
The value of this compound lies in its use as a building block. It provides a ready-made trifluoromethyl-substituted pyridine scaffold. Synthetic chemists can utilize the reactivity of the hydrazide group to construct more complex molecules without having to perform a challenging trifluoromethylation step, a reaction that often requires harsh conditions or expensive reagents.
The hydrazide functionality is a versatile handle for a wide range of chemical transformations, including:
Synthesis of Heterocycles: Hydrazides are common precursors for synthesizing five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. Reacting this compound with appropriate diketones, acid chlorides, or other bifunctional reagents can yield a variety of complex fluorinated heterocycles.
Acylation and Sulfonylation: The terminal amine of the hydrazide can be readily acylated or sulfonylated, allowing for the extension of the molecule and the introduction of new functional groups.
Reductive Amination: The hydrazide can be involved in reactions that lead to the formation of new carbon-nitrogen bonds, further expanding its synthetic utility.
By using this compound as an intermediate, chemists can efficiently incorporate the desirable trifluoromethyl-pyridine motif into novel chemical structures, accelerating the development of new bioactive compounds.
Q & A
Basic: What are the standard synthetic protocols for preparing 5-(Trifluoromethyl)picolinohydrazide derivatives?
Methodological Answer:
The synthesis typically involves coupling picolinohydrazide with substituted carboxylic acids or isothiocyanates under reflux conditions. For example:
- Hydrazide-Acid Coupling : Reacting 2-(1-methyl-1H-benzo[d]imidazole-2-yl)acetohydrazide with substituted picolinic acids (e.g., 5-(chlorophenyl)picolinic acid) in ethanol under reflux for 15–24 hours, followed by purification via column chromatography .
- Isothiocyanate Route : Adding 2-isothiocyanato-1,3-dimethylbenzene to picolinohydrazide in ethanol under reflux for 15 hours, yielding hydrazine-carbothioamide derivatives .
Key parameters include solvent choice (ethanol), reaction time, and stoichiometric ratios. Yields range from 19% to 91%, depending on substituent steric/electronic effects .
Basic: How can researchers confirm the structure and purity of synthesized this compound compounds?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm hydrogen/carbon environments. For example, NMR of derivatives shows characteristic peaks for hydrazide NH (~10.5 ppm) and aromatic protons (δ 7.0–8.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H] at 420.1222 m/z) with <2 ppm error .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% at 254 nm) using reverse-phase columns (e.g., t = 4.564 min) .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
Low yields (e.g., 19% for 17e ) often arise from steric hindrance or electron-withdrawing substituents. Optimization strategies include:
- Solvent Screening : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic acids.
- Catalysis : Introduce coupling agents (e.g., EDC/HOBt) for acid-hydrazide condensations.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purification : Optimize gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate isomers .
Advanced: What strategies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Substituent Effects : Introduce electron-donating groups (e.g., methoxy at the phenyl ring) to improve solubility and target binding. Derivatives like 17g (3-methoxyphenyl) show enhanced stability in biological media .
- Heterocyclic Modifications : Replace benzo[d]imidazole with pyrazine or triazole rings to modulate pharmacokinetic properties .
- Bioisosterism : Substitute trifluoromethyl with difluoromethyl or cyan groups to balance lipophilicity and metabolic stability .
Advanced: How can discrepancies in synthetic outcomes be resolved when varying reaction parameters?
Methodological Answer:
Discrepancies (e.g., 91% yield in vs. 24% in ) require systematic analysis:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
- Byproduct Identification : Employ LC-MS to detect side products (e.g., hydrolyzed intermediates) and adjust protecting groups.
- Computational Modeling : Predict reactivity using DFT calculations to optimize transition states for cyclization steps .
- Cross-Validation : Reproduce protocols with controlled humidity/temperature to minimize variability in hygroscopic reagents .
Advanced: What mechanistic insights explain the biological activity of this compound derivatives?
Methodological Answer:
Hypotheses include:
- Target Engagement : Derivatives may inhibit enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) via hydrazide coordination to metal ions .
- Membrane Permeability : The trifluoromethyl group enhances lipophilicity, promoting bacterial membrane penetration (logP ~2.5–3.0) .
- Resistance Mitigation : Bulky substituents (e.g., 4-chlorophenyl) reduce efflux pump recognition in drug-resistant strains .
Validation requires enzymatic assays, MIC testing, and molecular docking (e.g., binding energy ≤−8.5 kcal/mol for AAK1 kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
